Cyclopentane, 1-methyl-2-methylene-
Description
Contextualization within Cycloalkene Chemistry and Related Structural Motifs
Cycloalkenes are cyclic hydrocarbons containing at least one carbon-carbon double bond within or attached to the ring. libretexts.orgstackexchange.com They are fundamental building blocks in organic synthesis and are prevalent in many natural products. "Cyclopentane, 1-methyl-2-methylene-" is classified as an exocyclic alkene because its double bond is outside the cyclopentane (B165970) ring. libretexts.org This structural feature distinguishes it from its endocyclic isomers, where the double bond is part of the ring structure.
The stability of cycloalkenes is influenced by factors such as ring strain and the degree of substitution of the double bond. Generally, for smaller rings like cyclopentane, endocyclic double bonds tend to be more stable than exocyclic ones. This is because the internal angles of a five-membered ring are close to the ideal sp² bond angle of 120°, minimizing angle strain. In contrast, an exocyclic methylene (B1212753) group can introduce additional strain. The stability of substituted alkenes also increases with the number of alkyl groups attached to the double bond carbons (Zaitsev's rule).
The reactivity of "Cyclopentane, 1-methyl-2-methylene-" is characteristic of alkenes, involving addition reactions across the double bond. However, the exocyclic nature of the double bond can influence the regioselectivity and stereoselectivity of these reactions compared to its endocyclic isomers.
Structural Isomerism and Tautomeric Relationships within Substituted Cyclopentenes and Methylenecyclopentanes
"Cyclopentane, 1-methyl-2-methylene-" exists as one of several structural isomers with the molecular formula C₇H₁₂. indexcopernicus.com Structural isomers have the same molecular formula but different atomic connectivity. escholarship.org Key structural isomers of "Cyclopentane, 1-methyl-2-methylene-" include its endocyclic counterparts, such as 1,2-dimethylcyclopentene (B3386875) and 1,5-dimethylcyclopentene (B93963). pdx.edunih.gov
| Isomer | Structure | Key Features |
| Cyclopentane, 1-methyl-2-methylene- | Exocyclic double bond, trisubstituted alkene | |
| 1,2-Dimethylcyclopentene | Endocyclic double bond, tetrasubstituted alkene | |
| 1,5-Dimethylcyclopentene | Endocyclic double bond, trisubstituted alkene | |
| 3,4-Dimethylcyclopentene | Endocyclic double bond, disubstituted alkene | |
| Table 2: Structural Isomers of C₇H₁₂ with a Cyclopentane Core. |
A particularly important relationship between these isomers is that of tautomerism . Tautomers are structural isomers that readily interconvert, typically through the migration of a proton, a phenomenon known as prototropic tautomerism. wikipedia.orgencyclopedia.pub "Cyclopentane, 1-methyl-2-methylene-" can undergo a prototropic shift to form its more stable endocyclic isomers. This interconversion involves the movement of a proton from the methyl group or an adjacent ring carbon to the methylene carbon, with a concurrent shift of the pi electrons of the double bond.
The equilibrium between these tautomers is dictated by their relative thermodynamic stabilities. Generally, the more substituted an alkene, the more stable it is. In this case, 1,2-dimethylcyclopentene is a tetrasubstituted alkene, while "Cyclopentane, 1-methyl-2-methylene-" and 1,5-dimethylcyclopentene are trisubstituted. Therefore, the equilibrium will typically favor the formation of 1,2-dimethylcyclopentene. The conversion between these forms is often catalyzed by acids or bases. masterorganicchemistry.com While the interconversion is possible, under normal conditions, these isomers can often be isolated as distinct compounds. The study of such isomerizations, including contra-thermodynamic processes that favor the formation of less stable isomers, is an active area of research in organic chemistry. escholarship.orgacs.orgyoutube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-methylidenecyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADJUGSUYLCNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339569 | |
| Record name | Cyclopentane, 1-methyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41158-41-2 | |
| Record name | Cyclopentane, 1-methyl-2-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopentane, 1 Methyl 2 Methylene and Analogues
Intramolecular Cyclization Approaches
Intramolecular reactions, where a single molecule rearranges to form a ring, are often efficient for creating cyclic structures due to favorable entropic factors.
Deoxygenative cyclization represents a powerful strategy where the removal of an oxygen-containing functional group drives the ring-forming reaction. A classic example of a deoxygenation reaction is the Barton-McCombie reaction, which involves the radical-induced removal of a hydroxyl group via a thionoester intermediate. While direct deoxygenative cyclization to form 1-methyl-2-methylenecyclopentane is specific, the principles can be applied to suitably designed precursors. For instance, a 6-hydroxy-hept-2-yn-1-one derivative could potentially undergo a reductive cyclization process. The key step involves the formation of a radical which then attacks the alkyne, followed by a sequence of steps to generate the exocyclic methylene (B1212753) group.
A related strategy involves the use of low-valent titanium reagents (the McMurry reaction) for the intramolecular coupling of two carbonyl groups. A diketone precursor, such as octane-2,7-dione, could theoretically cyclize to form 1,2-dimethylcyclopentene (B3386875), which is an isomer of the target compound. Further isomerization would be required to obtain the exocyclic double bond.
| Precursor Type | Reagent/Catalyst | Product Type | Key Feature |
| Thionoester | Bu₃SnH, AIBN | Cyclopentane (B165970) derivative | Radical deoxygenation |
| Diketone | TiCl₃, Zn-Cu | Cyclopentene (B43876) derivative | Reductive coupling of carbonyls |
Radical cyclizations are a cornerstone of five-membered ring synthesis due to the kinetic favorability of 5-exo cyclizations. wikipedia.org To form a methylenecyclopentane (B75326) structure, the cyclization must occur onto an appropriate acceptor. A common strategy involves the cyclization of a radical onto an alkyne or an allene.
For the synthesis of 1-methyl-2-methylenecyclopentane, a precursor such as 7-bromo-2-methylhepta-1,2-diene could be employed. Generation of a radical at the C7 position, for example using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), would lead to a 5-exo-trig cyclization onto the central carbon of the allene. This would generate a vinyl radical that can be subsequently quenched to afford the target molecule. An alternative is the use of enyne cyclization, where a radical cyclizes onto the alkyne of a 1,6-enyne precursor. organic-chemistry.org
| Radical Precursor | Reagent | Cyclization Mode | Product |
| 7-Halo-2-methylhepta-1,2-diene | Bu₃SnH, AIBN | 5-exo-trig | 1-methyl-2-methylenecyclopentane |
| 1,6-Enyne | Radical Initiator | 5-exo-dig | Substituted methylenecyclopentane |
Intermolecular Coupling and Annulation Strategies
These methods involve the reaction of two or more separate molecules to construct the cyclopentane ring.
Zirconocene-based catalysts are effective in the oligomerization of α-olefins, which can lead to the formation of methylenecyclopentane derivatives. mdpi.comnih.gov The mechanism typically involves the coordination of the olefin to the zirconium center, followed by insertion. A key step is the β-hydride elimination, which leads to the formation of unsaturated products. nih.gov For instance, the dimerization of propylene (B89431) in the presence of a zirconocene (B1252598) catalyst can lead to various C6 isomers, including 2-methyl-1-pentene. Under specific conditions that favor cyclization, co-dimerization or trimerization of smaller olefins can lead to five-membered rings. Research has shown that zirconocene dichloride activated by methylaluminoxane (B55162) (MAO) or other activators can catalyze the oligomerization of 1-hexene, producing dimers and other oligomers. nih.gov The formation of cyclic products arises from intramolecular cyclization of a longer-chain zirconacycloalkane intermediate.
| Olefin | Catalyst System | Activator | Product Type |
| 1-Hexene | Cp₂ZrCl₂ | MMAO-12 | Dimer and oligomers nih.gov |
| 1-Octene | (η⁵-C₅H₅)₂ZrCl₂ | MMAO-12 / Borate | Methylenealkanes nih.gov |
| Propylene | Zirconocene dichloride | MAO | Methylenecyclopentane derivatives |
Ring-closing metathesis (RCM) has become a premier method for synthesizing unsaturated rings of various sizes, including five-membered rings. wikipedia.orgorganic-chemistry.org The reaction utilizes catalysts, most commonly based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to facilitate the intramolecular metathesis of a diene. nih.gov To synthesize a 1-methyl-2-methylenecyclopentane derivative, a suitable precursor would be a 2-methyl-1,6-heptadiene. The RCM reaction would proceed to form the cyclopentane ring and release ethylene (B1197577) as a volatile byproduct, driving the reaction to completion. wikipedia.org The versatility of RCM allows for a wide range of functional groups to be present on the diene precursor, enabling the synthesis of complex methylenecyclopentane analogues. rsc.orgresearchgate.net
| Diene Precursor | Catalyst | Product | Byproduct |
| 2-Methyl-1,6-heptadiene | Grubbs' Catalyst (1st or 2nd Gen) | 1-Methyl-2-methylenecyclopentane | Ethylene |
| Functionalized 1,6-dienes | Ruthenium or Molybdenum alkylidenes | Substituted methylenecyclopentanes | Ethylene |
[3+2] Cycloaddition reactions are a powerful and atom-economical way to construct five-membered rings. organic-chemistry.orguchicago.edu In this approach, a three-atom component reacts with a two-atom component to form the cyclopentane ring. A direct route to the methylenecyclopentane core is the reaction of a trimethylenemethane (TMM) equivalent with an alkene. For the synthesis of 1-methyl-2-methylenecyclopentane, the reaction would involve a TMM precursor and 2-methylpropene. The TMM species is often generated in situ from precursors like 2-(acetoxymethyl)-3-allyltrimethylsilane in the presence of a palladium catalyst.
Another versatile [3+2] cycloaddition involves the reaction of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a titanium complex, which proceeds through a radical redox-relay mechanism. organic-chemistry.org Visible light-mediated [3+2] cycloadditions have also been developed, for instance, between electron-poor olefins and cyclopropylanilines, showcasing the expanding scope of these reactions. acs.org
| 3-Atom Component | 2-Atom Component | Catalyst/Conditions | Product |
| Trimethylenemethane (TMM) equivalent | 2-Methylpropene | Palladium(0) | 1,1-Dimethyl-3-methylenecyclopentane |
| Cyclopropyl ketone | Alkene | Chiral Ti(salen) complex | Polysubstituted cyclopentane organic-chemistry.org |
| N-Tosylcyclopropylamine | Alkene | Copper/Visible light | Aminated cyclopentane derivative organic-chemistry.org |
| Cyclopropenone | Aldehyde | Rhodium(III) | Functionalized furanone nih.gov |
Precursor-Based Conversions to the Methylenecyclopentane Framework
The construction of the methylenecyclopentane skeleton is often achieved by chemically modifying readily available precursor molecules. Key strategies include the transformation of cyclopentanone (B42830) derivatives and the rearrangement of cyclic systems through ring expansion or contraction.
Transformations from Cyclopentanone Derivatives
Cyclopentanone and its substituted analogues are common starting materials for the synthesis of methylenecyclopentanes. The most direct method for this conversion is the Wittig reaction, which transforms a carbonyl group into a methylene group. This reaction involves treating the ketone with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated from a precursor like methyltriphenylphosphonium (B96628) iodide. chemicalbook.com For the specific synthesis of Cyclopentane, 1-methyl-2-methylene-, the starting material would be 2-methylcyclopentanone.
Another approach involves a two-step process starting with a Grignard reaction. For instance, the addition of methyllithium (B1224462) to cyclopentanone yields 1-methylcyclopentanol. chemicalbook.com Subsequent dehydration of this tertiary alcohol is required to form an alkene. While acid-catalyzed dehydration tends to favor the more stable endocyclic alkene (1-methylcyclopentene) according to Zaitsev's rule, the formation of the exocyclic isomer (methylenecyclopentane) can be promoted. chemicalbook.comstackexchange.com This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate, and then performing an elimination reaction using a sterically hindered, non-nucleophilic base like potassium tert-butoxide, which favors the Hofmann product. stackexchange.comechemi.com
Table 1: Synthesis from Cyclopentanone Derivatives
| Starting Material | Reagent(s) | Product | Method |
|---|
Ring Expansion and Contraction Routes to Substituted Methylenecyclopentanes
Ring expansion reactions provide a powerful method for synthesizing five-membered rings from four-membered precursors. The Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, is a classic example where cyclic alcohols undergo ring expansion. wikipedia.orgorganic-chemistry.org For instance, the treatment of 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid generates a carbocation that rearranges to form cyclopentanone, which can then be converted to a methylenecyclopentane derivative as described previously. More contemporary methods involve metal-promoted rearrangements. Copper(I)-catalyzed ring expansion of 1-(1-hydroxyalkyl)cyclobutanols bearing a thioacetal group can produce substituted cyclopentanones in good yields. ugent.be
Conversely, ring contraction offers a route from more easily accessible six-membered rings to the cyclopentane framework. researchgate.netrsc.org The Favorskii rearrangement is a well-established method for the base-induced contraction of α-halo cyclohexanones to cyclopentane carboxylic acids. wikipedia.orgharvard.edu The reaction proceeds through a cyclopropanone (B1606653) intermediate which is then opened by a nucleophile. harvard.edu While this yields a carboxylic acid derivative, further modifications can lead to the desired methylenecyclopentane structure.
Table 2: Ring Expansion and Contraction Examples
| Precursor Type | Reaction Name/Method | Transformation |
|---|---|---|
| Cyclobutanol Derivative | Tiffeneau-Demjanov Rearrangement | Cyclobutanol → Cyclopentanone |
| α-Halo Cyclohexanone | Favorskii Rearrangement | Cyclohexanone → Cyclopentane Carboxylic Acid |
| Cyclopropane Derivative | Radical Ring Expansion | Methylenecyclopropane (B1220202) → Substituted Cyclopentane nih.gov |
Stereoselective and Enantioselective Synthesis of Cyclopentane, 1-methyl-2-methylene- Architectures
Achieving control over the three-dimensional structure is crucial in modern organic synthesis. For methylenecyclopentane architectures, stereoselective methods aim to control the relative arrangement of substituents, while enantioselective methods aim to produce a single enantiomer.
A highly effective stereoselective method for synthesizing substituted methylenecyclopentanes is through a [3+2] cycloaddition approach. acs.orgfigshare.com This reaction involves the conjugate addition of a lithiated allylic sulfone, such as the one derived from 3-(phenylsulfonyl)-2-(bromomethyl)-1-propene, to an α,β-unsaturated ester or ketone, followed by an intramolecular ring closure. acs.org This process has been shown to proceed with high yields and complete stereoselectivity, creating tri- or tetrasubstituted methylenecyclopentanes with a specific trans-trans relationship between the substituents. acs.org The reaction's stereochemical outcome is determined during the initial Michael addition step. acs.org
Table 3: Stereoselective [3+2] Cycloaddition for Methylenecyclopentane Synthesis acs.org
| α,β-Unsaturated Compound | Reagents | Product | Yield | Stereoselectivity |
|---|
While specific enantioselective syntheses for Cyclopentane, 1-methyl-2-methylene- are not extensively detailed in the provided context, the principles are well-established in cycloalkane synthesis. Such methods often rely on chiral catalysts, such as cinchona alkaloid-based squaramides or transition metal complexes with chiral ligands, to guide the reaction towards one enantiomer. chemistryviews.orgnih.gov For example, enantioselective sulfa-Michael additions to cyclobutenes have been achieved with high enantiomeric ratios using chiral bifunctional acid-base catalysts. nih.govresearchgate.net These principles form the foundation for developing future enantioselective routes to chiral 1-methyl-2-methylenecyclopentane architectures.
Reaction Mechanisms and Chemical Transformations of Cyclopentane, 1 Methyl 2 Methylene
Isomerization Dynamics
Mechanistic Studies of Tautomeric Equilibria between Methylenecyclopentane (B75326) and 1-Methylcyclopentene (B36725)
The isomerization between methylenecyclopentane derivatives and their corresponding 1-methylcyclopentene tautomers is a subject of interest in understanding reaction pathways. While specific mechanistic studies focusing solely on the tautomeric equilibrium of Cyclopentane (B165970), 1-methyl-2-methylene- and 1,2-dimethylcyclopentene (B3386875) are not extensively detailed in the provided results, the general principles can be inferred from related systems. Studies on substituted methylenecyclopentane/1-methylcyclopentene systems indicate that the equilibrium is influenced by the substituents. jjeci.net Theoretical studies, such as those employing ab initio and DFT methods on similar cyclic alkene isomers like 1-methylcyclopropene (B38975) and methylenecyclopropane (B1220202), reveal that the relative stability of the isomers is a key factor driving the equilibrium. jjeci.net For instance, thermodynamic calculations on the methylenecyclopropane/1-methylcyclopropene system showed methylenecyclopropane to be the more stable isomer. jjeci.net These studies help in understanding the reaction mechanism and determining kinetic and thermodynamic parameters like rate constants and equilibrium constants. jjeci.net
Surface-Catalyzed Double-Bond Isomerization Mechanisms (e.g., on Pt(111))
On a Platinum(111) single-crystal surface, Cyclopentane, 1-methyl-2-methylene- (referred to as MeCp in the study) readily isomerizes to 1-methyl-1-cyclopentene (1MCp(=)). nih.govacs.org This reaction, however, is not reversible under the studied experimental conditions. nih.govacs.org The isomerization is facilitated by the presence of coadsorbed hydrogen. nih.govacs.org The proposed mechanism involves the formation of a common intermediate, 1-methyl-1-cyclopentyl (1MCp-Pt), which is surface-bound. nih.govacs.org This intermediate subsequently undergoes a selective beta-hydride elimination at a ring position to yield the 1-methyl-1-cyclopentene product. nih.govacs.org
| Reactant | Catalyst/Surface | Conditions | Product | Key Mechanistic Feature |
| Cyclopentane, 1-methyl-2-methylene- | Pt(111) | Presence of coadsorbed hydrogen | 1-Methyl-1-cyclopentene | Formation of a common 1-methyl-1-cyclopentyl surface intermediate followed by beta-hydride elimination. nih.govacs.org |
Catalytic Reactivity
Olefin Dimerization and Cyclization via Transition Metal Catalysis (e.g., Nickel-Metal Organic Frameworks)
Transition metal complexes are effective catalysts for the dimerization and cyclization of olefins. mdpi.com While specific studies on the dimerization of Cyclopentane, 1-methyl-2-methylene- using Nickel-Metal Organic Frameworks were not found, related research on ethylene (B1197577) oligomerization provides insights into similar cyclization processes. Zirconocene (B1252598) complexes, when activated with a cocatalyst like ethylaluminoxane or triethylaluminum, can catalyze the oligomerization of ethylene to produce not only linear oligomers but also cyclic products such as methylenecyclopentane. researchgate.net The selectivity towards methylenecyclopentane can be significant, reaching up to 39% under optimized conditions and can be further enhanced to 43% with the addition of pyridine (B92270) to the catalytic system. researchgate.net The mechanism for such reactions generally involves the formation of metal-alkyl species, followed by olefin insertion and subsequent cyclization or elimination steps. mdpi.com
Dehydrogenation Processes Leading to Methylcyclopentadiene (B1197316) Species
On a Pt(111) surface, Cyclopentane, 1-methyl-2-methylene- undergoes dehydrogenation to form a methylcyclopentadiene species at approximately 350 K. nih.govacs.orgresearchgate.net This process occurs in addition to its isomerization to 1-methyl-1-cyclopentene. nih.govacs.org The resulting methylcyclopentadiene is a precursor to the methylcyclopentadienyl ligand (Cp'), which is valuable in organometallic chemistry. wikipedia.org
| Reactant | Catalyst/Surface | Temperature | Product |
| Cyclopentane, 1-methyl-2-methylene- | Pt(111) | 350 K | Methylcyclopentadiene species nih.govacs.orgresearchgate.net |
| 1-Methyl-1-cyclopentene | Pt(111) | 325 K | Methylcyclopentadiene species nih.govacs.org |
Ring Enlargement Reactions
Studies of the thermal chemistry of Cyclopentane, 1-methyl-2-methylene- on a Pt(111) surface have shown evidence of ring enlargement reactions. nih.govacs.org Above 500 K, a minor amount of benzene (B151609) is detected desorbing from the surface, indicating a transformation of the five-membered ring into a six-membered aromatic ring. nih.govacs.org The general principle of ring expansion is driven by the increased stability of larger rings; for instance, a cyclopentane derivative can rearrange to a more stable cyclohexane (B81311) structure. chemistrysteps.com Such rearrangements often proceed through carbocation intermediates, where a less stable carbocation can transform into a more stable one via alkyl or hydride shifts, leading to the ring-expanded product. chemistrysteps.com
Addition Reactions Involving the Exocyclic Double Bond
The pi bond of the methylene (B1212753) group is susceptible to attack by both electrophiles and free radicals, leading to the formation of new saturated cyclopentane derivatives.
Electrophilic addition to the unsymmetrical double bond of Cyclopentane, 1-methyl-2-methylene- proceeds via a carbocation intermediate. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. chegg.comyoutube.com
The mechanism involves the initial attack of an electrophile, such as a proton from a hydrogen halide (H-X), on the exocyclic methylene carbon. This is the less substituted carbon of the double bond. This addition results in the formation of a tertiary carbocation at the C1 position of the cyclopentane ring. This tertiary carbocation is significantly more stable than the alternative primary carbocation that would be formed if the electrophile added to the C1 carbon. chegg.comlibretexts.org The subsequent attack of the nucleophile (X⁻) on the tertiary carbocation yields the major product. youtube.com
The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org Due to the significant difference in stability between the potential tertiary and primary carbocations in this specific reaction, the electrophilic addition is highly regioselective. chegg.com
Table 1: Regioselectivity in Electrophilic Addition to Cyclopentane, 1-methyl-2-methylene-
| Reactant | Electrophile (E+) | Intermediate Carbocation | Major Product |
| Cyclopentane, 1-methyl-2-methylene- | H⁺ (from HBr) | 1-methyl-1-cyclopentyl cation (tertiary) | 1-bromo-1-methylcyclopentane |
This table provides a simplified representation of the major reaction pathway.
In contrast to electrophilic addition, free radical addition to alkenes can exhibit different regioselectivity. A key example is the addition of hydrogen bromide in the presence of peroxides, which proceeds via an anti-Markovnikov mechanism. chemistrysteps.comlibretexts.org For Cyclopentane, 1-methyl-2-methylene-, this would involve the initial addition of a bromine radical to the exocyclic methylene carbon to form the more stable tertiary carbon radical at the C1 position. libretexts.org
A more pertinent free radical reaction for this substrate is allylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comlibretexts.orgmasterorganicchemistry.com This reaction selectively substitutes a hydrogen atom at a position allylic to the double bond with a bromine atom. masterorganicchemistry.com
In the case of Cyclopentane, 1-methyl-2-methylene-, there are two allylic positions: the methyl group and the C5 position of the cyclopentane ring. Abstraction of a hydrogen atom from the methyl group would lead to a primary allylic radical, while abstraction from the C5 position would yield a secondary allylic radical. Both of these radicals are stabilized by resonance. libretexts.org The bromine radical, generated from NBS, initiates the reaction by abstracting an allylic hydrogen. youtube.com The resulting allylic radical then reacts with a molecule of Br₂ (produced in low concentrations from the reaction of NBS with HBr) to form the allylic bromide and regenerate a bromine radical, thus propagating the chain reaction. libretexts.orgmasterorganicchemistry.com Due to the potential for reaction at two different allylic sites, a mixture of regioisomeric products can be expected. chegg.com
Table 2: Potential Products of Allylic Bromination of Cyclopentane, 1-methyl-2-methylene-
| Allylic Position | Intermediate Radical | Product |
| Methyl group | Primary allylic | 1-(bromomethyl)-2-methylenecyclopentane |
| C5 of ring | Secondary allylic | 5-bromo-1-methyl-2-methylenecyclopentane |
The relative yields of these products would depend on the relative stabilities of the intermediate radicals and the reaction conditions.
Rearrangements of Methylenecyclopentane Scaffolds
Carbocation intermediates, such as those formed during electrophilic addition, are susceptible to rearrangements to form more stable carbocations. chemistrysteps.com While the tertiary carbocation formed from Cyclopentane, 1-methyl-2-methylene- is already relatively stable, rearrangements can still occur under certain conditions, particularly in the context of larger ring systems or with specific reagents.
Studies on related methylenecycloalkane systems have shown that rearrangements are a common feature of their chemistry. For instance, the stability relationship between 1-methylcyclopentene and methylenecyclopentane has been a subject of investigation, indicating the potential for isomerization between endocyclic and exocyclic double bonds under certain catalytic or thermal conditions. acs.org These rearrangements are often driven by the thermodynamic stability of the resulting alkene.
In the broader context of methylenecyclopentane scaffolds, rearrangements can be induced by various stimuli, including acid catalysis, and can lead to changes in ring size or the position of substituents and the double bond. The specific rearrangement pathways are highly dependent on the substrate structure and the reaction conditions employed.
Theoretical and Computational Chemistry of Cyclopentane, 1 Methyl 2 Methylene
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecules. These methods are crucial for understanding the intrinsic properties of a compound like Cyclopentane (B165970), 1-methyl-2-methylene-.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For Cyclopentane, 1-methyl-2-methylene-, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. These properties are fundamental to understanding the molecule's polarity, reactivity, and spectroscopic characteristics.
Note: The values in this table are illustrative and represent typical outputs of a DFT calculation. Specific values would require dedicated computational studies.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chem960.comscholaris.ca The energy and spatial distribution of these orbitals are key predictors of a molecule's behavior.
For Cyclopentane, 1-methyl-2-methylene-, the HOMO is expected to be a π-orbital associated with the exocyclic double bond, as these are generally higher in energy than the σ-orbitals of the cyclopentane ring. This orbital would be the primary site for electrophilic attack. The LUMO is likely to be the corresponding π* anti-bonding orbital, which would be the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions upon absorbing light.
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Orbital | Description | Expected Location | Energy (eV) |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Concentrated on the C=C double bond | -9.5 |
| LUMO | Lowest Unoccupied Molecular Orbital | Concentrated on the C=C double bond | +1.2 |
Note: These are estimated values for illustrative purposes. The HOMO-LUMO gap provides insight into the chemical reactivity and the energy required for electronic excitation. scholaris.ca
Computational chemistry is particularly useful for comparing the stabilities of isomers. Cyclopentane, 1-methyl-2-methylene- is an isomer of other C₇H₁₂ compounds, such as 1-methylcyclopentene (B36725). Experimental and theoretical studies on related systems have shown that endocyclic double bonds are generally more stable than exocyclic ones in five- and six-membered rings. For instance, studies on the isomerization of methylenecyclopentane (B75326) have shown that it converts to the more stable 1-methylcyclopentene. This suggests that 1-methylcyclopentene is also likely to be more stable than Cyclopentane, 1-methyl-2-methylene-. The relative stability can be quantified by calculating the difference in their heats of formation.
Furthermore, computational studies can be extended to substituted derivatives to understand how different functional groups affect the molecule's properties. For example, DFT studies could be performed on derivatives like 1-methyl-2-methylidenecyclopentane-1-carboxylic acid to determine the influence of a carboxyl group on the electronic structure and stability.
Table 3: Relative Stability of Related Isomers
| Compound | Type of Double Bond | Relative Stability |
|---|---|---|
| Methylenecyclopentane | Exocyclic | Less Stable |
This table illustrates the general principle of endocyclic vs. exocyclic double bond stability in cyclopentane rings, as supported by experimental findings.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a transition state is crucial for understanding the kinetics of a reaction. For the isomerization of Cyclopentane, 1-methyl-2-methylene- to a more stable isomer, computational methods like DFT can be used to locate the transition state structure.
The energy of the transition state relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For example, the acid-catalyzed isomerization of methylenecyclopentane to 1-methylcyclopentene proceeds through a carbocation intermediate, and the stability of this intermediate and the transition states leading to and from it can be modeled computationally.
Semiempirical Molecular Orbital Calculations for Reactivity Predictions
Semiempirical molecular orbital methods, such as AM1, PM3, or the older molecular mechanics methods like MM2, use a simpler formulation of the Schrödinger equation and incorporate experimental data to speed up calculations. While less accurate than ab initio methods like DFT, they are very useful for predicting the reactivity of large molecules and for preliminary screening of reaction pathways.
For a molecule like Cyclopentane, 1-methyl-2-methylene-, semiempirical methods can be used to quickly estimate properties like heats of formation, ionization potentials, and the distribution of electrostatic potential on the molecular surface. This information can then be used to predict sites of reactivity. For instance, calculations on the parent compound, methylenecyclopentane, have been performed using such methods to understand its conformational properties.
Advanced Spectroscopic Characterization of Cyclopentane, 1 Methyl 2 Methylene
Mass Spectrometry for Comprehensive Structural Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a pattern of peaks corresponding to the molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the compound. For Cyclopentane (B165970), 1-methyl-2-methylene-, the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 96, which corresponds to its molecular weight. uidaho.edu The most abundant fragment ions are observed at m/z 81, 67, 55, and 41. These fragments are formed through characteristic cleavage and rearrangement pathways of the molecular ion, providing valuable information about the compound's structure.
Table 1: Prominent Peaks in the EI-MS of Cyclopentane, 1-methyl-2-methylene-
| m/z | Relative Intensity (%) | Proposed Fragment |
| 96 | Moderate | [C₇H₁₂]⁺ (Molecular Ion) |
| 81 | High | [C₆H₉]⁺ (Loss of CH₃) |
| 67 | High | [C₅H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. This precision allows for the determination of the elemental composition of the compound with a high degree of confidence. The exact mass of Cyclopentane, 1-methyl-2-methylene- has been determined to be 96.093900383 Da. nih.gov This value is consistent with the molecular formula C₇H₁₂, further confirming the identity of the compound.
Infrared Spectroscopy for Vibrational Mode Assignments
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds.
The vapor phase IR spectrum of Cyclopentane, 1-methyl-2-methylene- provides clear and well-resolved absorption bands. nih.gov This is because in the vapor phase, intermolecular interactions are minimized, leading to sharper spectral features compared to condensed phases.
The IR spectrum of Cyclopentane, 1-methyl-2-methylene- exhibits characteristic absorption bands that can be correlated with specific vibrational modes of its structure. Key absorptions include those for C-H stretching, C=C stretching, and various bending vibrations. The presence of a band around 1650 cm⁻¹ is indicative of the C=C stretching of the exocyclic methylene (B1212753) group. The C-H stretching vibrations of the methyl and methylene groups typically appear in the region of 2850-3000 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for Cyclopentane, 1-methyl-2-methylene-
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 | Asymmetric C-H stretch (CH₃) |
| ~2870 | Symmetric C-H stretch (CH₃) |
| ~2940 | Asymmetric C-H stretch (CH₂) |
| ~2860 | Symmetric C-H stretch (CH₂) |
| ~1650 | C=C stretch (exocyclic methylene) |
| ~1450 | CH₂ scissoring |
| ~890 | =CH₂ out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Elucidation
Carbon-13 NMR for Cyclopolymerization Analysis and Stereochemical Assignment
Detailed research findings and specific 13C NMR data for the analysis of the cyclopolymerization of Cyclopentane, 1-methyl-2-methylene- and the stereochemical assignment of the resulting polymer, poly(1-methyl-2-methylenecyclopentane), are not available in the reviewed scientific literature.
Proton NMR for Structural Confirmation
Specific 1H NMR spectral data, including chemical shift assignments and coupling constants for the structural confirmation of Cyclopentane, 1-methyl-2-methylene-, could not be located in publicly accessible scientific databases and research articles.
A conclusive and detailed article on the advanced spectroscopic characterization of this specific compound is contingent on the future publication of relevant experimental research.
Derivatization Strategies for Analytical and Synthetic Utility
Synthesis of Stereochemically Defined Derivatives for Enantiomeric Analysis
The presence of a chiral center at the C1 position of "Cyclopentane, 1-methyl-2-methylene-" necessitates methods for the analysis and separation of its enantiomers. The synthesis of stereochemically defined derivatives is a key strategy to achieve this, often converting the enantiomers into diastereomers with distinct physical properties, which can then be separated and analyzed using standard chromatographic or spectroscopic techniques.
One common approach involves the use of chiral derivatizing agents to react with the alkene. Although specific examples for "Cyclopentane, 1-methyl-2-methylene-" are not extensively documented in publicly available literature, general principles of asymmetric synthesis and resolution can be applied. For instance, asymmetric dihydroxylation or epoxidation could be employed to introduce new stereocenters in a controlled manner, leading to diastereomeric products.
A related strategy involves the resolution of a racemic mixture. This can be achieved through the use of biocatalysts, such as lipases, which can selectively acylate or hydrolyze one enantiomer of a derivative, allowing for the separation of the unreacted enantiomer from the modified one. For example, a patent for a related chiral cyclopentene (B43876) derivative describes a resolution procedure involving treatment with an acyl donor like vinyl acetate (B1210297) and a lipase (B570770) from Pseudomonas fluorescens (pfl) in a suitable solvent google.com. This enzymatic resolution effectively separates the enantiomers by converting one into its acyl derivative while leaving the other as the alcohol google.com.
The resulting diastereomeric derivatives can then be analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase, or by nuclear magnetic resonance (NMR) spectroscopy, where the different spatial arrangements of the diastereomers lead to distinguishable signals.
Table 1: Potential Strategies for the Synthesis of Stereochemically Defined Derivatives
| Strategy | Description | Potential Reagents/Catalysts | Analytical Method for Separation/Analysis |
| Asymmetric Dihydroxylation | Introduction of two hydroxyl groups across the double bond with controlled stereochemistry. | AD-mix-α, AD-mix-β | Chiral HPLC, NMR |
| Asymmetric Epoxidation | Formation of a chiral epoxide from the alkene. | Sharpless epoxidation reagents (for allylic alcohols), Jacobsen epoxidation | Chiral GC, Chiral HPLC |
| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. | Lipases (e.g., Pseudomonas fluorescens lipase), vinyl acetate | GC, HPLC |
| Derivatization with Chiral Reagents | Reaction with a chiral acid or alcohol to form diastereomeric esters or ethers. | Mosher's acid, (R)- or (S)-mandelic acid | GC, HPLC, NMR |
Chemical Functionalization of the Methylene (B1212753) Exocyclic Double Bond
The exocyclic double bond in "Cyclopentane, 1-methyl-2-methylene-" is a key site for chemical functionalization, enabling a wide array of synthetic transformations. The reactivity of this double bond is influenced by the adjacent methyl group and the cyclopentane (B165970) ring, which can affect the stereochemical outcome of addition reactions.
Epoxidation: The reaction of the exocyclic double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding spiro-epoxide, 1-methyl-1,2-epoxyethylcyclopentane. This reaction is typically stereospecific, with the oxygen atom adding to one face of the double bond libretexts.orgyoutube.com. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups. For instance, acid-catalyzed hydrolysis of the epoxide would lead to a 1,2-diol libretexts.org.
Dihydroxylation: Direct conversion of the alkene to a vicinal diol can be achieved through dihydroxylation. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄), resulting in the formation of a cis-diol libretexts.org. Anti-dihydroxylation can be achieved via a two-step process involving epoxidation followed by acid-catalyzed ring-opening libretexts.org.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment of "Cyclopentane, 1-methyl-2-methylene-" with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would yield the corresponding primary alcohol, (2-methylcyclopentyl)methanol.
Michael Addition: While the exocyclic double bond is not activated by an electron-withdrawing group in "Cyclopentane, 1-methyl-2-methylene-" itself, derivatives of this compound where the methylene group is part of a Michael acceptor system can undergo conjugate addition reactions masterorganicchemistry.comwikipedia.orgchemistrysteps.com. For example, if an electron-withdrawing group were attached to the methylene carbon, it would become susceptible to attack by a wide range of nucleophiles, known as Michael donors, such as enolates, amines, and thiols masterorganicchemistry.comwikipedia.orgchemistrysteps.com. This would allow for the formation of a new carbon-carbon or carbon-heteroatom bond at the methylene carbon.
Table 2: Selected Functionalization Reactions of the Exocyclic Double Bond
| Reaction | Reagents | Product Type |
| Epoxidation | m-CPBA | Spiro-epoxide |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O or KMnO₄ (cold, dilute) | Vicinal diol (cis) |
| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Vicinal diol (trans) |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary alcohol |
| Michael Addition (on activated derivatives) | Michael donor (e.g., enolate), base | 1,5-dicarbonyl compound or related structure |
Isotopic Labeling Strategies for Mechanistic Investigations
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. numberanalytics.com For "Cyclopentane, 1-methyl-2-methylene-", isotopic labeling can provide insights into reaction pathways, the nature of intermediates, and the occurrence of rearrangements.
Deuterium (B1214612) (²H) Labeling: Deuterium is commonly used to probe reaction mechanisms involving the transfer of hydrogen atoms. For instance, in studies of acid-catalyzed rearrangements or metal-catalyzed hydrogenations, replacing specific hydrogen atoms with deuterium can help determine which C-H bonds are broken and formed. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether a C-H bond is broken in the rate-determining step.
Carbon-13 (¹³C) Labeling: The carbon skeleton of "Cyclopentane, 1-methyl-2-methylene-" can be selectively labeled with ¹³C to follow its transformation during a reaction. This is particularly useful for tracking skeletal rearrangements. For example, if a reaction is suspected to proceed through a carbocation intermediate that could undergo a 1,2-methyl shift, labeling the methyl group or the adjacent quaternary carbon with ¹³C would allow for the determination of the final position of the label in the product via NMR spectroscopy or mass spectrometry. This approach has been instrumental in understanding complex biosynthetic pathways of terpenes. nih.govresearchgate.netvanderbilt.edu
Oxygen-18 (¹⁸O) Labeling: In reactions involving the introduction of oxygen-containing functional groups, such as epoxidation or dihydroxylation, using ¹⁸O-labeled reagents (e.g., H₂¹⁸O₂ or ¹⁸O-labeled peroxy acids) can help elucidate the mechanism of oxygen transfer. For instance, in the hydrolysis of an epoxide, the use of H₂¹⁸O can determine whether the incoming nucleophile attacks the more or less substituted carbon of the epoxide ring. nih.gov
Table 3: Isotopic Labeling Strategies and Their Applications
| Isotope | Labeled Reagent/Position | Mechanistic Question to be Addressed | Analytical Technique |
| Deuterium (²H) | Deuterated solvents (e.g., D₂O), deuterated reagents (e.g., NaBD₄), or site-specific labeling of the substrate | Involvement of proton transfers, kinetic isotope effects, hydride shifts. | NMR, Mass Spectrometry |
| Carbon-13 (¹³C) | ¹³C-labeled methyl group, specific positions on the cyclopentane ring | Skeletal rearrangements, carbon scrambling, biosynthetic pathways. nih.govresearchgate.netvanderbilt.edu | ¹³C NMR, Mass Spectrometry |
| Oxygen-18 (¹⁸O) | H₂¹⁸O, ¹⁸O-labeled oxidizing agents | Mechanism of oxygen transfer, regioselectivity of ring-opening reactions. nih.gov | Mass Spectrometry, IR Spectroscopy |
Q & A
Basic: What are the key challenges in synthesizing 1-methyl-2-methylene-cyclopentane, and what methods are validated for its purification?
Synthesis of this compound involves controlling steric hindrance and ensuring regioselectivity during alkylation or isomerization steps. A validated approach includes catalytic hydrogenation of substituted cyclopentene derivatives, as described in industrial synthesis protocols . Purification often requires fractional distillation under inert conditions due to its low boiling point (~44°C) and flammability, with purity confirmed via GC-MS or NMR spectroscopy. Specialized logistics for storage (e.g., flame-proof equipment) are critical, as highlighted in safety data sheets .
Basic: How can structural parameters of 1-methyl-2-methylene-cyclopentane be experimentally determined?
X-ray crystallography and Raman spectroscopy are primary methods. For example, Raman spectra can identify ring torsional angles and substituent effects, as demonstrated in studies of disilacyclopentane derivatives . Polarized Raman spectroscopy further distinguishes vibrational modes influenced by methyl and methylene groups. Computational geometry optimization (e.g., DFT) complements experimental data, though anharmonic calculations are recommended for higher accuracy .
Advanced: What contradictions exist in thermodynamic property datasets (e.g., critical temperature, acentric factor) for cyclopentane derivatives, and how can researchers resolve them?
Discrepancies arise between databases like NIST ThermoData Engine and DIPPR 801, particularly in critical parameters (e.g., Tc, Pc) and acentric factors (ω). For example, NIST data may conflict with values derived from equations of state (e.g., PC-SAFT) . Researchers should cross-validate using high-precision calorimetry or vapor-liquid equilibrium experiments. Uncertainty quantification frameworks, as applied in fluid dynamics studies, are critical for reconciling datasets .
Advanced: How do Si/Ge substitutions alter the conformational dynamics of the cyclopentane ring in derivatives like 1-methyl-2-methylene-cyclopentane?
Substitutions increase ring torsional angles, leading to a "flatter" conformation compared to unsubstituted cyclopentane. Computational studies show that SiH₂ or GeH₂ groups reduce pseudo-rotation energy barriers, enabling near-barrierless ring puckering . Experimental validation via temperature-dependent Raman spectroscopy or NMR line-shape analysis is recommended to map energy landscapes.
Advanced: What methodological considerations are essential for modeling 1-methyl-2-methylene-cyclopentane in organic Rankine cycles (ORCs)?
Accurate fluid property modeling requires combining PC-SAFT equations of state with experimental vapor pressure and density data . Techno-economic analyses must account for flammability risks (e.g., explosion limits) when optimizing ORC operating conditions . Comparative studies with non-flammable refrigerants should include sensitivity analyses of safety margins and efficiency trade-offs .
Advanced: How can surfactants influence hydrate formation kinetics in systems containing 1-methyl-2-methylene-cyclopentane?
Surfactants like SDS or non-ionic polymers alter hydrate crystal growth rates by adsorbing at the water-cyclopentane interface. Experimental protocols involve monitoring hydrate formation under controlled temperature/pressure with optical microscopy or NMR . Researchers should correlate surfactant concentration with induction times and crystal morphology changes to identify inhibition mechanisms.
Methodological: What computational strategies are optimal for predicting vibrational spectra of substituted cyclopentanes?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets is widely used, but anharmonic corrections are critical for matching experimental Raman peaks . For large-scale systems, molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) improve accuracy in modeling ring flexing and substituent interactions.
Methodological: How should researchers design experiments to assess environmental persistence of 1-methyl-2-methylene-cyclopentane?
Use OECD 301B biodegradability tests under aerobic conditions, coupled with GC headspace analysis to track degradation intermediates. For photolytic stability, employ UV-Vis spectroscopy with simulated sunlight (e.g., Xenon arc lamps) and monitor hydroxyl radical reactivity. Cross-reference with EPA EPI Suite predictions to validate experimental half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
